N-(4-methoxybenzyl)-3-tosylquinolin-4-amine
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Overview
Description
N-(4-methoxybenzyl)-3-tosylquinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a tosyl group, and a 4-methoxybenzyl substituent
Mechanism of Action
Target of Action
N-(4-methoxybenzyl)-3-tosylquinolin-4-amine, also known as N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid-beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to its therapeutic effects against AD.
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of AD. It prevents Aβ formation, a key feature of AD pathophysiology, and reduces tau phosphorylation, another major characteristic of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-3-tosylquinolin-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base like pyridine.
Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group is attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the quinoline core or the tosyl group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-aminoquinoline derivatives or alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-3-tosylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, particularly in the context of neurodegenerative diseases like Alzheimer’s.
Chemical Biology: The compound serves as a probe to study cellular pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-3-tosylquinolin-4-amine can be compared with other quinoline derivatives:
Similar Compounds: Compounds like 4-hydroxyquinoline, 2-methylquinoline, and 4-chloroquinoline share structural similarities.
Uniqueness: The presence of the tosyl group and the 4-methoxybenzyl substituent makes this compound unique in terms of its chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-7-13-20(14-8-17)30(27,28)23-16-25-22-6-4-3-5-21(22)24(23)26-15-18-9-11-19(29-2)12-10-18/h3-14,16H,15H2,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIHLXWMMUEEKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.